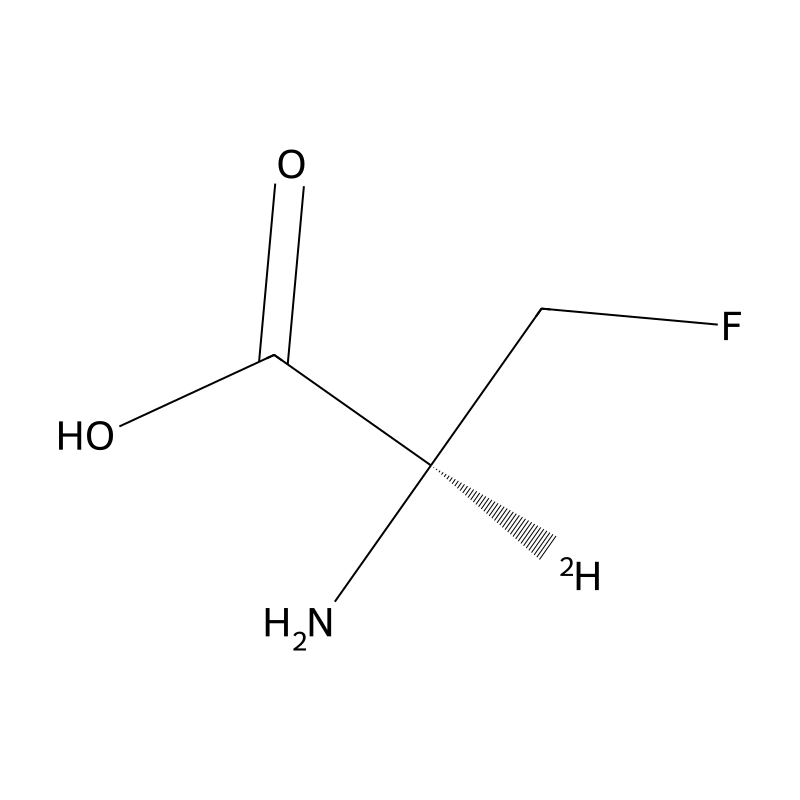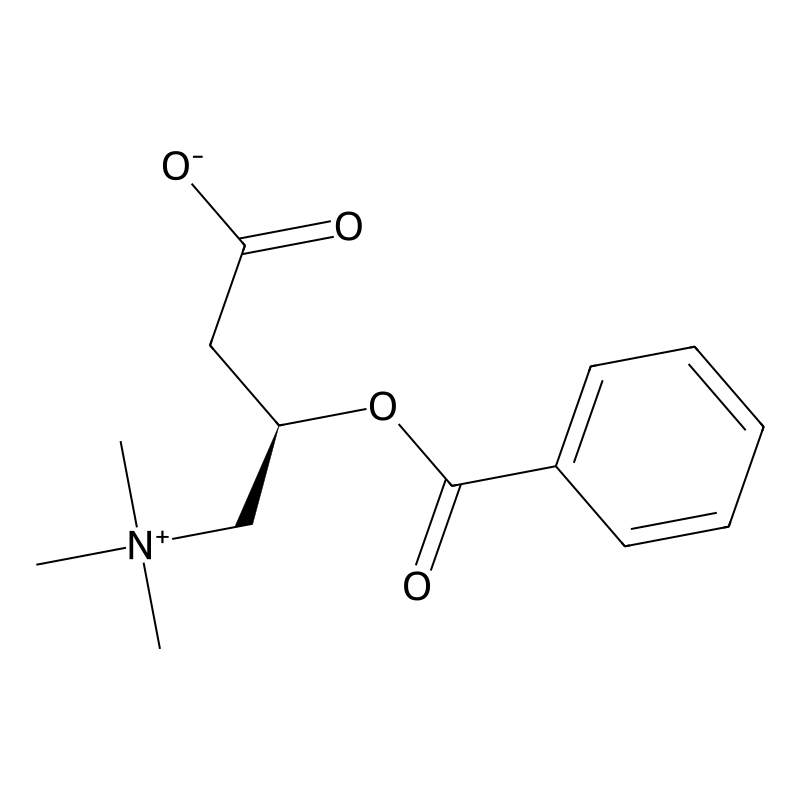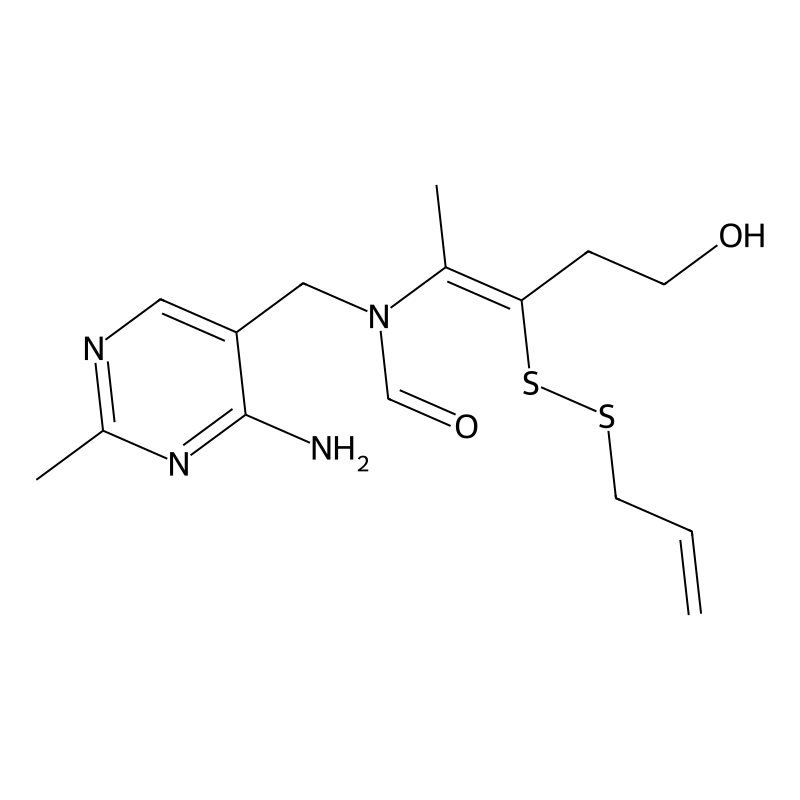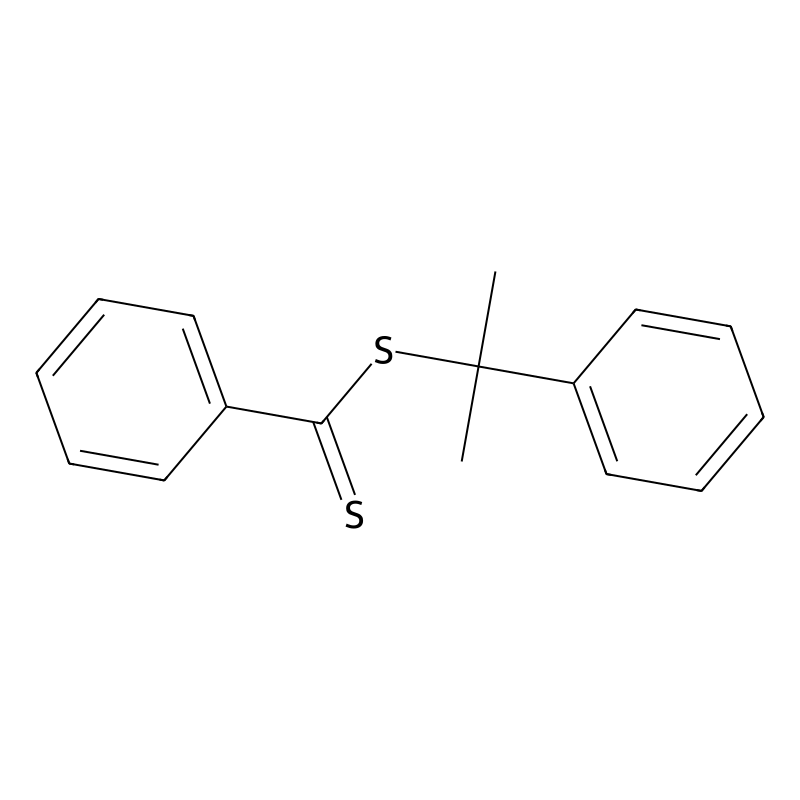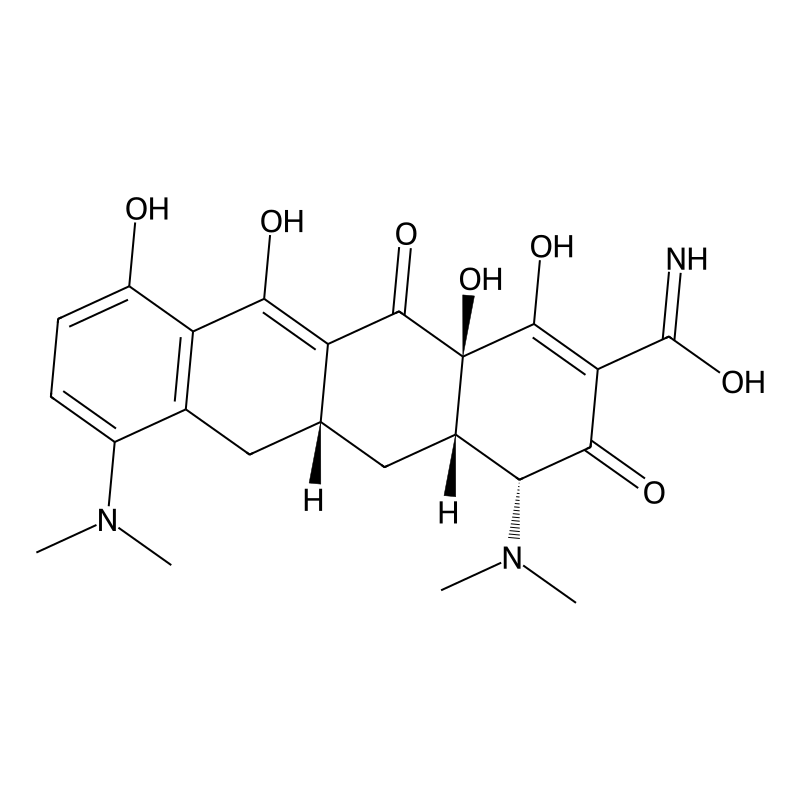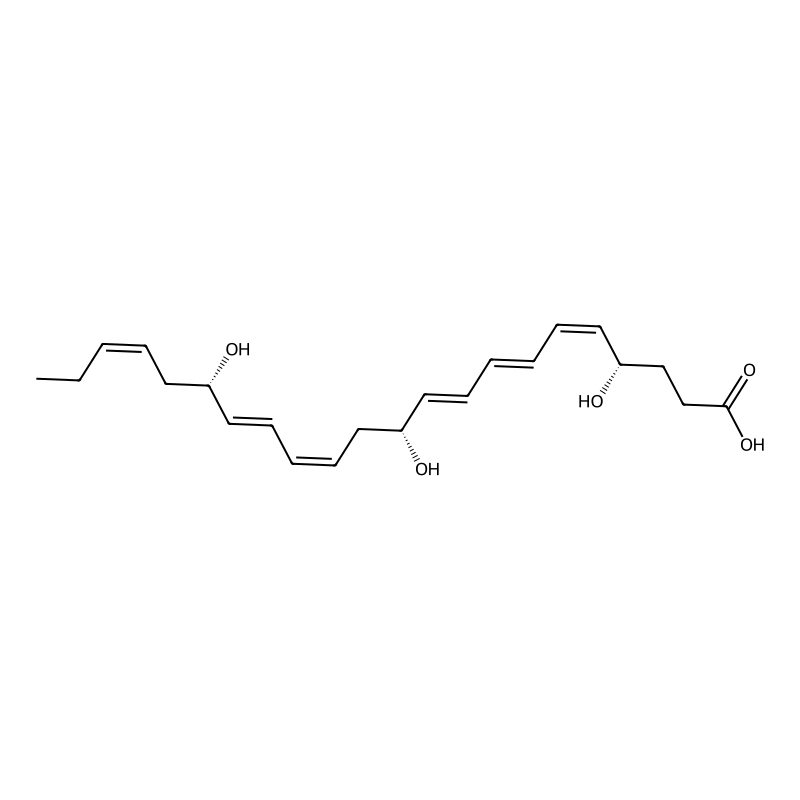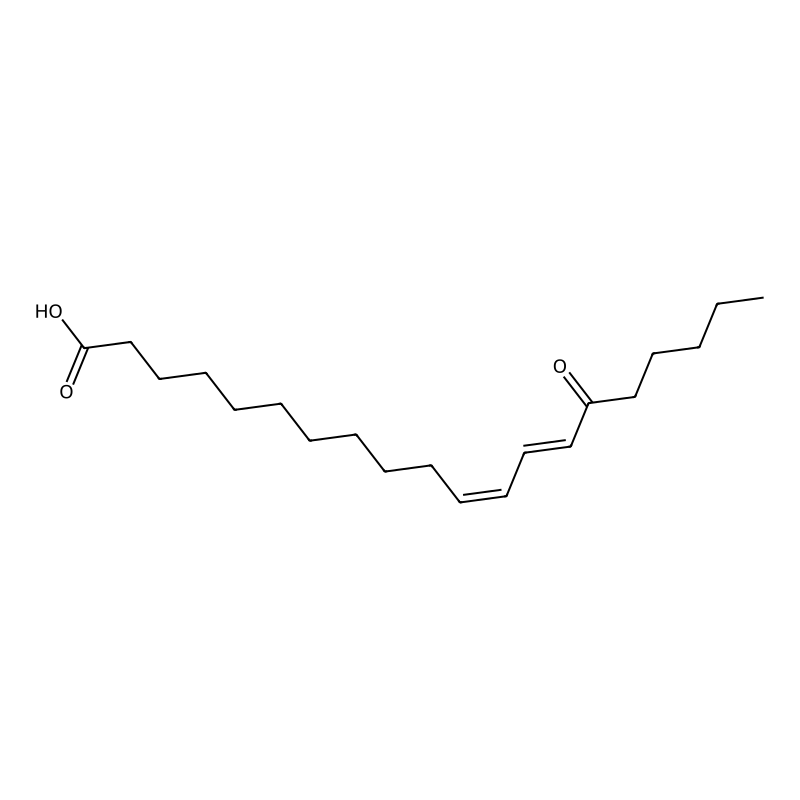6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid
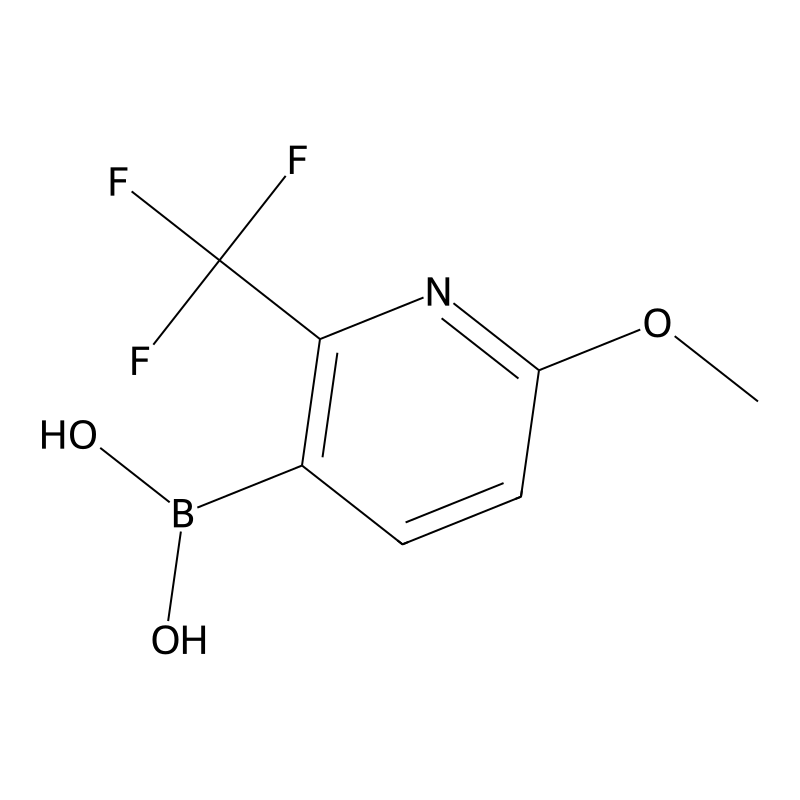
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is an organic compound characterized by its boronic acid functional group and a trifluoromethyl substituent, which significantly influences its chemical properties. The molecular formula for this compound is C7H7BF3NO3, and it has a molar mass of approximately 220.94 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to the unique electronic properties imparted by the trifluoromethyl group, which enhances reactivity and stability in various
- Suzuki Coupling Reaction: This compound can be utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
- Boronic Acid Reactions: The boronic acid moiety can undergo reactions with diols to form stable boronate esters, facilitating the development of various organic compounds .
- Electrophilic Substitution: The trifluoromethyl group can enhance electrophilicity, making it a suitable substrate for electrophilic aromatic substitution reactions.
The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid typically involves:
- Starting Materials: The primary raw materials include 2-Methoxy-6-(trifluoromethyl)pyridine and triisopropyl borate.
- Reaction Conditions: The reaction is usually carried out under controlled conditions to ensure the proper formation of the boronic acid. Common methods include:
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid has several applications:
- Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical agents.
- Material Science: Utilized in the development of new materials with specific electronic properties due to its unique structure.
- Chemical Research: Acts as a reagent in organic synthesis and catalysis .
Several compounds exhibit structural similarities to 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine | 1036990-42-7 | 0.69 | Contains a dioxaborolane structure enhancing stability |
| 2-Fluoro-5-pyridylboronic acid | 351019-18-6 | 0.68 | Fluoro substituent may affect reactivity differently |
| (6-Fluoro-5-methylpyridin-3-yl)boronic acid | 904326-92-7 | 0.66 | Fluoro and methyl groups alter electronic properties |
| (6-Methylpyridin-3-yl)boronic acid | 659742-21-9 | 0.80 | Methyl group enhances hydrophobic character |
These compounds share similar functionalities but differ significantly in their electronic properties and reactivity profiles due to variations in substituents like fluorine or methyl groups .

